

The Development of Stable Isotope-Labeled Remdesivir: A Technical Guide

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Compound of Interest

Compound Name: Remdesivir-d4

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This technical guide provides an in-depth overview of the discovery and development of stable isotope-labeled analogs of remdesivir, a critical tool in the robust bioanalytical and pharmacokinetic evaluation of this antiviral agent. The introduction of heavy isotopes, such as Deuterium (^2H) and Carbon-13 (^{13}C), into the remdesivir structure or its parent nucleoside, GS-441524, has been pivotal for advancing our understanding of its metabolic fate and improving its therapeutic profile.

Stable isotope labeling offers two primary advantages in the context of remdesivir's development. Firstly, it provides the gold standard for quantitative bioanalysis through isotope dilution mass spectrometry, where the labeled compound serves as an ideal internal standard, co-eluting with the analyte and compensating for matrix effects and variations in instrument response.^{[1][2]} Secondly, strategic deuteration can alter a drug's metabolic profile, a concept that has led to the development of orally bioavailable remdesivir derivatives with enhanced pharmacokinetic properties.^{[3][4][5]}

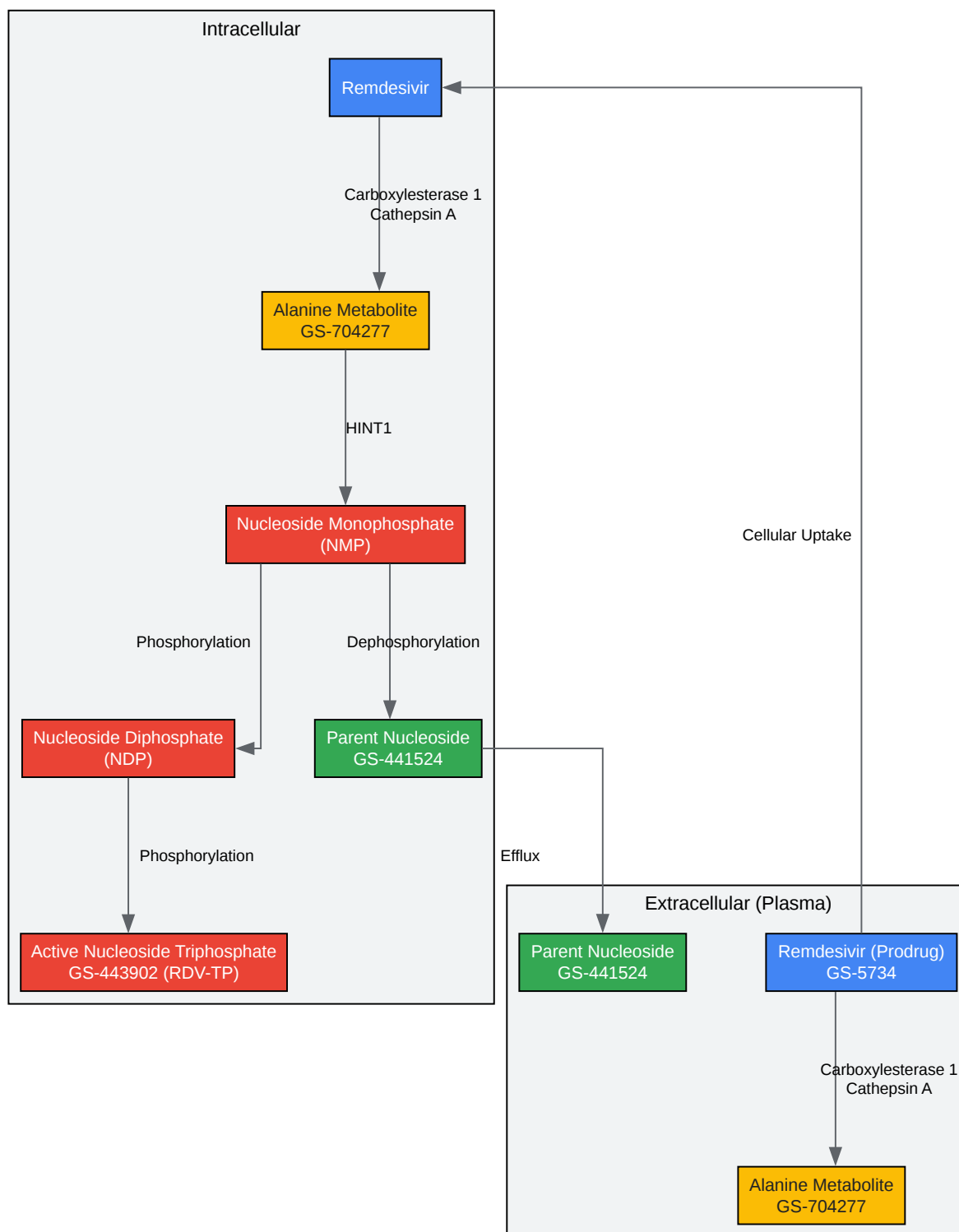
Rationale and Discovery of Stable Isotope-Labeled Remdesivir Analogs

The development of stable isotope-labeled remdesivir was driven by distinct research and development needs:

- **Quantitative Bioanalysis:** The primary application of ^{13}C - and ^2H -labeled remdesivir and its metabolite GS-441524 is as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.^{[1][6]} These labeled standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring accurate quantification in complex biological matrices like plasma and serum.^[2] Commercially available standards include U-ring- $^{13}\text{C}_6$ -remdesivir and $^{13}\text{C}_5$ -GS-441524.^{[1][7]}
- **Improved Pharmacokinetics through Deuteration:** Remdesivir itself has low oral bioavailability due to extensive first-pass metabolism.^{[8][9]} This led researchers to explore deuteration of its parent nucleoside, GS-441524, to create a "me-better" drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect).^{[3][10]} This strategy aimed to enhance metabolic stability and oral bioavailability, culminating in the development of deuremidevir (VV116), a deuterated, orally available prodrug of GS-441524.^{[4][8][11]}

Metabolic Pathway of Remdesivir

Remdesivir (a phosphoramidate prodrug) is rapidly metabolized in the body to its active form. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying key analytes for quantification.



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Caption: Metabolic activation pathway of remdesivir.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of remdesivir and its stable isotope-labeled analogs.

Table 1: Mass Spectrometry Parameters for Isotope Dilution Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Reference(s)
Remdesivir	603.2	200.1	38	[6]
Remdesivir- ¹³ C ₆ (U-ring)	609.2	408.2	-	[1]
Remdesivir-d ₅	607.9	204.9	40	[6]
GS-441524	292.0	202.0	-	
GS-441524- ¹³ C ₅	297.0	204.0	-	

Collision energy values can vary between instrument platforms.

Table 2: Summary of LC-MS/MS Method Validation Parameters

Analyte	Matrix	LLOQ (ng/mL)	ULOQ (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)	Reference(s)
Remdesivir	Plasma	0.5	5000	<5.2	<9.8	-	[6] [8]
Remdesivir	Plasma	20	5000	<11.2	<11.2	±15	[11]
GS-441524	Plasma	100	25000	<11.2	<11.2	±15	[11]
Remdesivir	Serum	2.51	2510	≤9.59	≤11.1	-	[1]
GS-441524	Serum	3.40	340	≤9.59	≤11.1	-	[1]

Table 3: Comparative Pharmacokinetic Parameters

Compound/ Derivative	Administration Route	Subject	Key Parameter	Value	Reference(s)
Remdesivir	Intravenous	Human	Plasma Half-life ($t_{1/2}$)	~1 hour	[12]
GS-441524 (from RDV)	Intravenous	Human	Plasma Half-life ($t_{1/2}$)	~24 hours	[1]
Deuremidevir (VV116)	Oral	Human	Tmax of active metabolite (116-N1)	1.00–2.50 hours	[13]
Deuremidevir (VV116)	Oral	Human	Half-life ($t_{1/2}$) of active metabolite (116-N1)	4.80–6.95 hours	[13][14]
Deuremidevir (VV116)	Oral	Rat	Oral Bioavailability (F)	~80%	
GS-441524	Oral	Rat	Oral Bioavailability (F)	21.7%	

Experimental Protocols

Synthesis of Deuterated GS-441524 Analogs

The synthesis of deuterated GS-441524 has been reported, providing valuable internal standards and forming the basis for orally bioavailable prodrugs like deuremidevir.[13] The following is a representative multi-step synthesis for a tri-deuterated GS-441524 analog.[13]

Protocol: Synthesis of Tri-deuterated GS-441524[13]

- Iodination: A known intermediate for remdesivir synthesis (compound 7) is subjected to iodination using iodine in dimethylformamide (DMF) to yield the iodo-intermediate (compound 8).

- **Deuteration:** The iodo-intermediate is reduced using deuterium gas (D_2) in the presence of triethylamine and a palladium catalyst. This step introduces the first deuterium atom and yields the mono-deuterated intermediate (compound 9) with high efficiency (>90% yield and >98% deuteration).
- **Deprotection:** The benzyl protecting groups on the mono-deuterated intermediate are removed using boron trichloride (BCl_3) to afford the mono-deuterated GS-441524 analog (compound 10).
- **Isopropylidene Protection:** The 2' and 3' hydroxyl groups of the mono-deuterated GS-441524 are protected using 2,2-dimethoxypropane.
- **Oxidation and Esterification:** The protected compound is oxidized with TEMPO, followed by reaction with (trimethylsilyl)diazomethane to yield a methyl ester.
- **Di-deuteration:** The methyl ester is reduced using sodium borodeuteride ($NaBD_4$) in deuterated methanol, introducing two additional deuterium atoms.
- **Final Deprotection:** The isopropylidene protecting group is removed by treatment with hydrochloric acid to yield the final tri-deuterated GS-441524 analog.

Bioanalytical Method for Quantification in Plasma

This protocol outlines a typical isotope dilution LC-MS/MS method for the simultaneous quantification of remdesivir and its metabolite GS-441524 in human plasma.

Protocol: Isotope Dilution LC-MS/MS Quantification

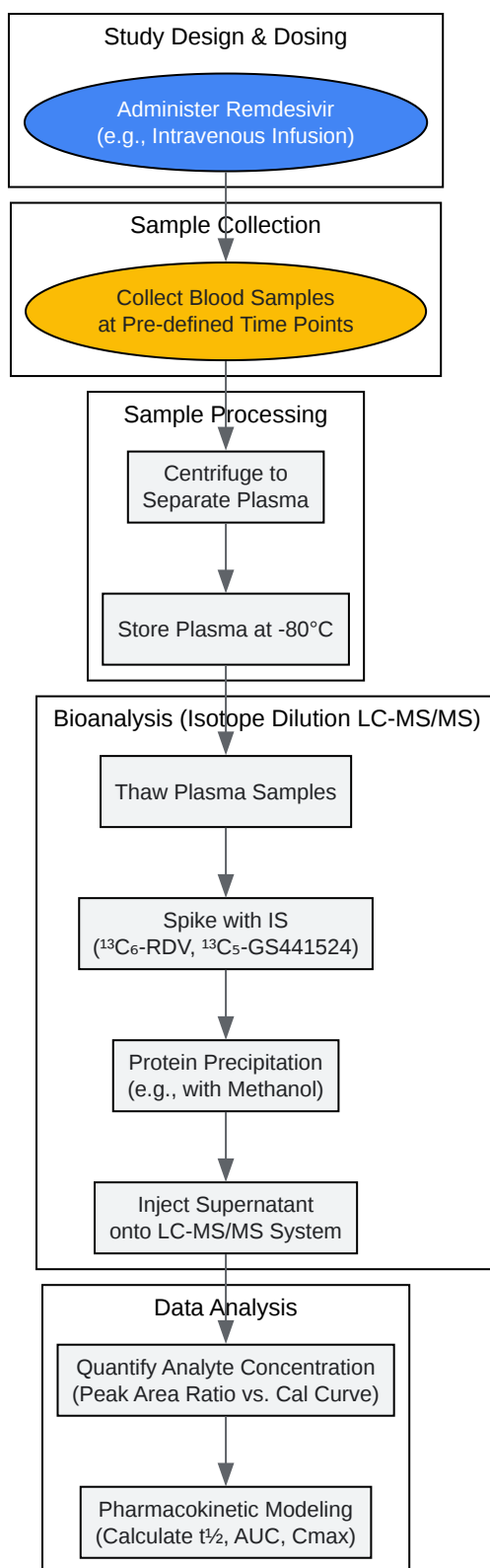
- **Sample Preparation (Protein Precipitation):**
 - To a 50 μ L aliquot of human plasma, add 200 μ L of a methanol solution containing the stable isotope-labeled internal standards (e.g., U-ring- $^{13}C_6$ -remdesivir and $^{13}C_5$ -GS-441524).^[1]
 - Vortex the mixture for 30 seconds to precipitate proteins.
 - Centrifuge the sample at 15,000 x g for 5 minutes.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm) is commonly used.^{[9][14]}
 - Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed to achieve separation.
 - Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is used.
 - Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (as detailed in Table 1).
 - Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to a calibration curve prepared in the same biological matrix.

Visualized Workflows

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of remdesivir using stable isotope dilution mass spectrometry.

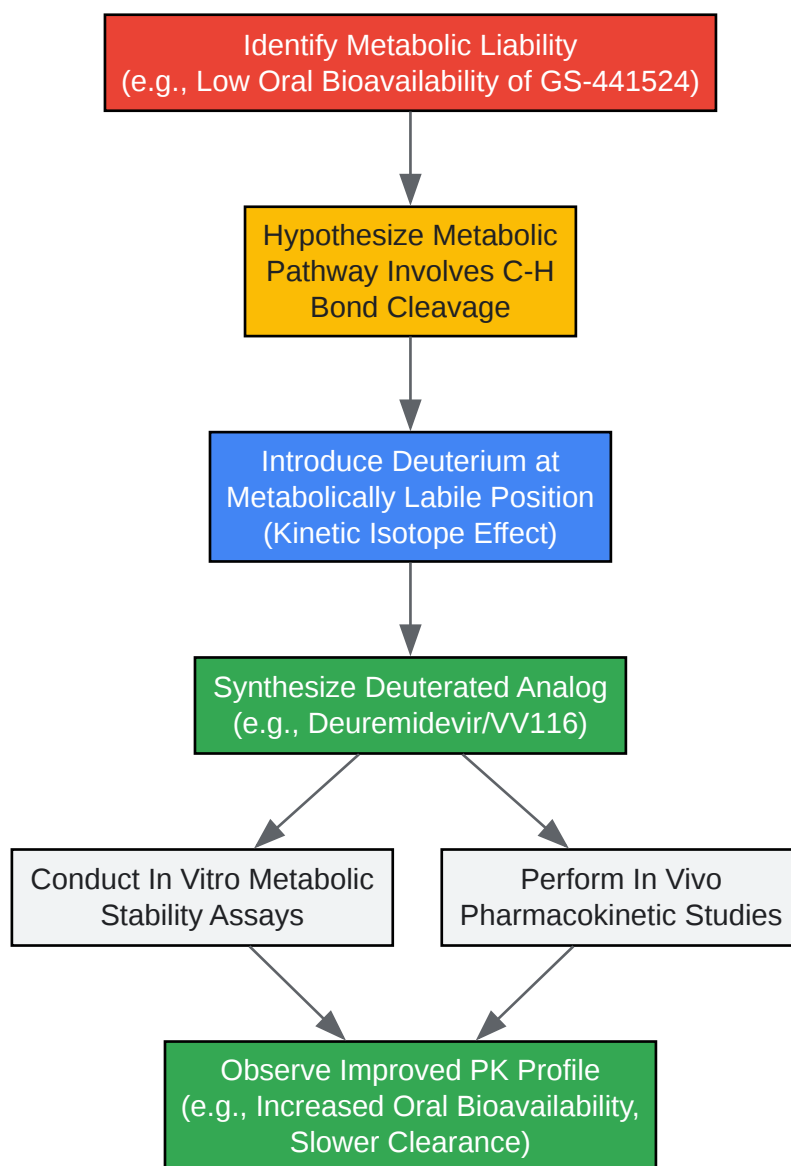


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Caption: Workflow for a remdesivir pharmacokinetic study.

Logical Relationship in Deuterated Drug Development

This diagram outlines the logical progression from identifying a metabolic liability to developing a deuterated analog with improved properties.



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Caption: Logic for developing deuterated remdesivir.

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